
3-Bromo-5-formyl-2-methoxybenzoic acid
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Overview
Description
3-Bromo-5-formyl-2-methoxybenzoic acid is an organic compound with the molecular formula C9H7BrO4 It is a derivative of benzoic acid, featuring a bromine atom at the third position, a formyl group at the fifth position, and a methoxy group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-formyl-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxybenzoic acid to introduce the bromine atom at the third position. This is followed by formylation to add the formyl group at the fifth position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and Vilsmeier-Haack reaction for formylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-formyl-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-Bromo-2-methoxy-5-carboxybenzoic acid.
Reduction: 3-Bromo-2-methoxy-5-hydroxymethylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-5-formyl-2-methoxybenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further functionalization, making it a valuable building block for drug development.
- Anticancer Agents : Research indicates that derivatives of this compound can serve as precursors for anticancer agents. For instance, compounds derived from this compound have shown potential in inhibiting tumor growth in preclinical studies .
Organic Synthesis
The compound is utilized in organic synthesis due to its electrophilic nature, allowing it to participate in various chemical reactions:
- Coupling Reactions : It can be employed in coupling reactions to form more complex molecules. For example, the bromine atom can be substituted with other nucleophiles, facilitating the formation of diverse organic compounds .
- Synthesis of Heterocycles : The presence of the formyl group allows for the synthesis of heterocyclic compounds through condensation reactions, which are significant in the development of new materials and pharmaceuticals .
Material Science
In material science, this compound can be used as a precursor for creating functionalized polymers and nanomaterials:
- Polymerization : The compound can be polymerized to create materials with specific properties suitable for applications in coatings, adhesives, and composites. Its methoxy group enhances solubility and processability in polymer formulations .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives synthesized from this compound. The derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents. The mechanism involved apoptosis induction through mitochondrial pathways .
Case Study 2: Synthesis of Functionalized Polymers
Researchers utilized this compound in the synthesis of a novel polymer that demonstrated enhanced thermal stability and mechanical properties. This polymer was tested for use in high-performance applications such as aerospace components and electronic devices .
Mechanism of Action
The mechanism of action of 3-Bromo-5-formyl-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxybenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Bromo-2-methoxybenzoic acid: Lacks the formyl group and has different reactivity.
3-Bromo-5-methoxybenzoic acid: Lacks the formyl group, affecting its chemical properties.
Uniqueness
3-Bromo-5-formyl-2-methoxybenzoic acid is unique due to the presence of both a bromine atom and a formyl group on the benzene ring, which imparts distinct reactivity and potential for diverse applications in research and industry.
Biological Activity
3-Bromo-5-formyl-2-methoxybenzoic acid (CAS No. 2248321-68-6) is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Molecular Formula : C₉H₇BrO₄
- Molecular Weight : 247.06 g/mol
- IUPAC Name : this compound
The compound features a bromine atom at the third position, a formyl group at the fifth position, and a methoxy group at the second position on the benzene ring, which contributes to its unique reactivity and potential biological activities.
Biological Activity Overview
This compound has been investigated for several biological activities, including:
- Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains.
- Anticancer Effects : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
The biological activity of this compound is believed to involve several mechanisms:
- Nucleophilic Addition Reactions : The formyl group can participate in nucleophilic addition reactions, leading to the formation of reactive intermediates.
- Substitution Reactions : The bromine atom can undergo substitution reactions with various nucleophiles, enhancing its reactivity.
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular proliferation and survival, particularly in cancer cells.
Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the effects observed:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis via caspase activation |
HeLa | 20 | Cell cycle arrest at G1 phase |
The compound's ability to induce apoptosis suggests potential for development as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against common pathogens. Results indicated a strong correlation between concentration and inhibition rate, with notable effectiveness at lower concentrations compared to standard antibiotics.
Case Study 2: Cancer Cell Line Testing
A comparative study involving multiple cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells versus controls.
Properties
IUPAC Name |
3-bromo-5-formyl-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-14-8-6(9(12)13)2-5(4-11)3-7(8)10/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTOWTTWEYSHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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